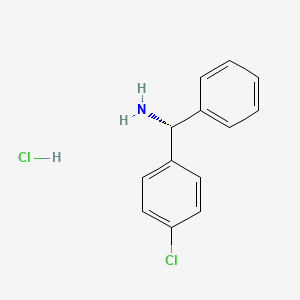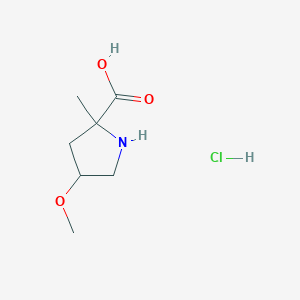
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
説明
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride (MMPC) is a heterocyclic organic compound. It has a CAS Number of 2031259-19-3 and a molecular weight of 195.65 . It is typically in the form of an oil .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride consists of a pyrrolidine ring with a methoxy group and a methyl group attached to it . The exact InChI code and key can be found in the MSDS .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.65 . It is typically in the form of an oil and is stored at normal temperatures .科学的研究の応用
-
Anticancer and antibacterial agents : Pyrrolidine derivatives have been used in the development of anticancer and antibacterial agents . The specific methods of application and experimental procedures would depend on the specific derivative and target disease. Results would also vary based on these factors.
-
Central nervous system diseases : Pyrrolidine derivatives have also been used in the treatment of central nervous system diseases . Again, the specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Antidiabetics : Pyrrolidine derivatives have been used in the development of antidiabetic drugs . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Anti-inflammatory and analgesic agents : Pyrrolidine derivatives have been used in the development of anti-inflammatory and analgesic agents . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Antiviral agents : Pyrrolidine derivatives have been used in the development of antiviral drugs . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Antifungal agents : Pyrrolidine derivatives have been used in the development of antifungal drugs . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
It’s also important to note that one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially be an area of exploration for “4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride”.
-
Cardiovascular diseases : Pyrrolidine derivatives have been used in the development of drugs for cardiovascular diseases . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Neurodegenerative diseases : Pyrrolidine derivatives have been used in the development of drugs for neurodegenerative diseases . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Psychiatric disorders : Pyrrolidine derivatives have been used in the development of drugs for psychiatric disorders . The specific methods of application and experimental procedures would depend on the specific derivative and target disease.
-
Corrosion inhibitors : Although not a medical application, benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels .
It’s also important to note that one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially be an area of exploration for “4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride”.
Safety And Hazards
特性
IUPAC Name |
4-methoxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(9)10)3-5(11-2)4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXCLXYCNQORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



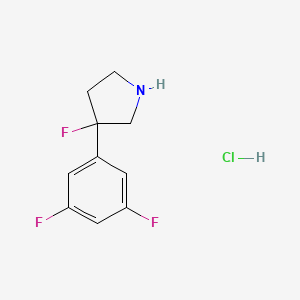
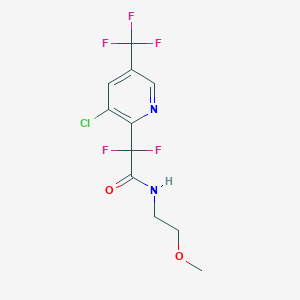
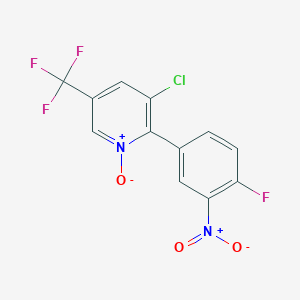
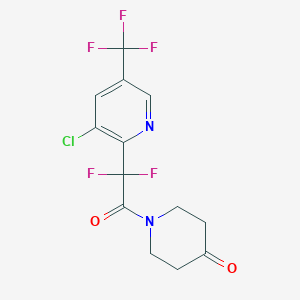
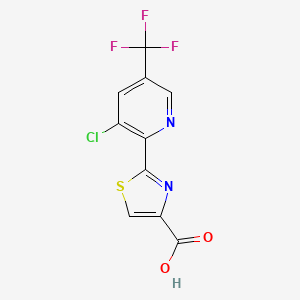
![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)
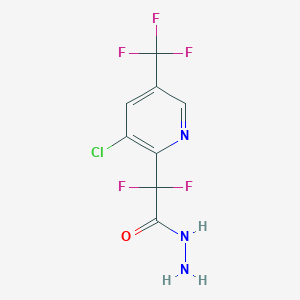
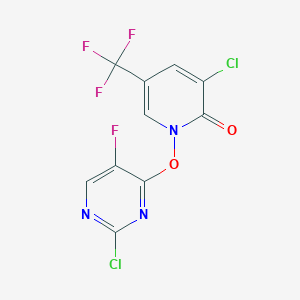
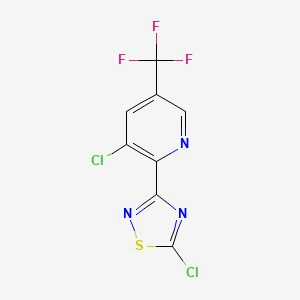
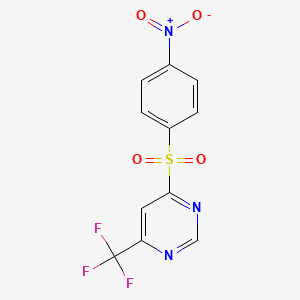
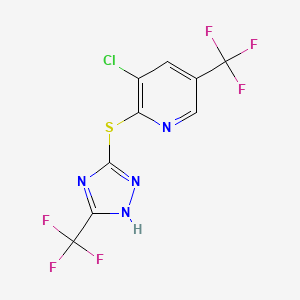
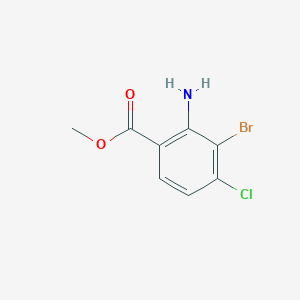
![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
